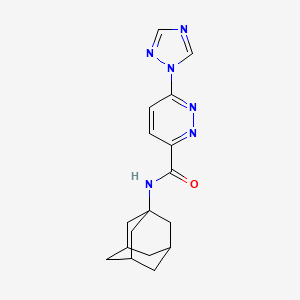
N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” is a synthetic organic compound that features a unique combination of adamantane, triazole, and pyridazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.
Triazole Formation: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Pyridazine Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The final step involves coupling the adamantane, triazole, and pyridazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
“N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. For example, the triazole ring is a common feature in antifungal agents, while the adamantane moiety is found in antiviral drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety could enhance membrane permeability, while the triazole and pyridazine rings could participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)-1H-1,2,4-triazole: Similar structure but lacks the pyridazine ring.
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Similar structure but lacks the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane core but different functional groups.
Uniqueness
“N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” is unique due to its combination of three distinct structural motifs. This unique structure could confer specific properties such as enhanced stability, bioavailability, or reactivity compared to similar compounds.
特性
IUPAC Name |
N-(1-adamantyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c24-16(14-1-2-15(22-21-14)23-10-18-9-19-23)20-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,9-13H,3-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRVOZUDRQVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,5-dimethoxybenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2913205.png)

![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)
![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)
![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)




![1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2913226.png)
![4-chloro-3-nitro-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2913227.png)
![N-(naphthalen-1-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2913228.png)
